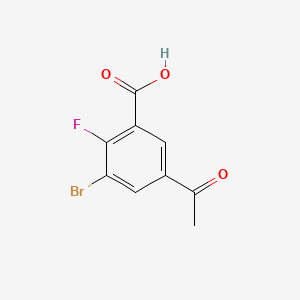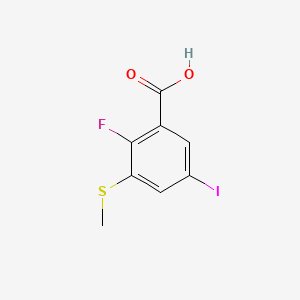![molecular formula C11H16BN3O4S2 B14025623 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL is a complex organoboron compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thieno[3,2-D][1,2,3]diazaborinin core, which is a heterocyclic structure containing both sulfur and boron atoms. The presence of the morpholinoethyl group and sulfonyl functionality further enhances its chemical reactivity and versatility.
准备方法
The synthesis of 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-D][1,2,3]diazaborinin core: This step involves the cyclization of appropriate precursors under controlled conditions to form the heterocyclic core.
Introduction of the morpholinoethyl group: This step involves the nucleophilic substitution reaction where the morpholinoethyl group is introduced to the core structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
化学反应分析
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts for industrial processes.
作用机制
The mechanism of action of 2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL can be compared with other similar compounds, such as:
Thieno[3,2-D][1,2,3]diazaborinin derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Morpholinoethyl sulfonyl compounds: These compounds contain the morpholinoethyl sulfonyl group but have different core structures.
The uniqueness of this compound lies in its combination of the thieno[3,2-D][1,2,3]diazaborinin core with the morpholinoethyl sulfonyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H16BN3O4S2 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC 名称 |
4-[2-(1-hydroxythieno[3,2-d]diazaborinin-2-yl)sulfonylethyl]morpholine |
InChI |
InChI=1S/C11H16BN3O4S2/c16-12-10-1-7-20-11(10)9-13-15(12)21(17,18)8-4-14-2-5-19-6-3-14/h1,7,9,16H,2-6,8H2 |
InChI 键 |
CKQJDLFJEKLFIA-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(C=NN1S(=O)(=O)CCN3CCOCC3)SC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
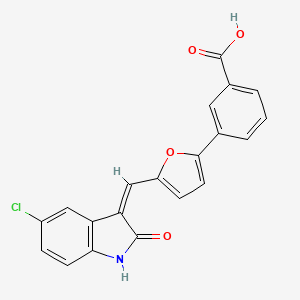
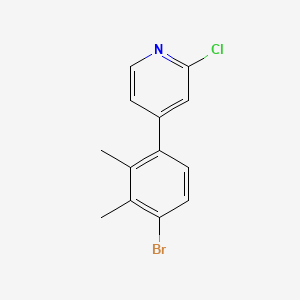

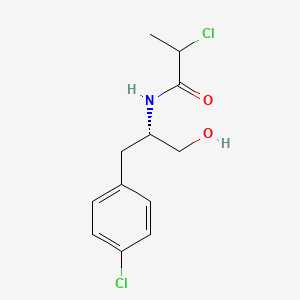

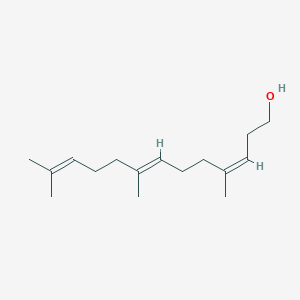
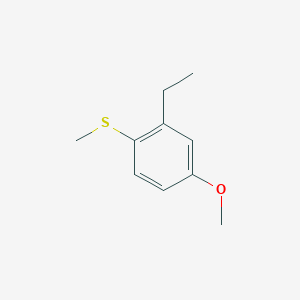

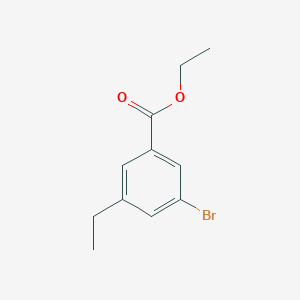
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
